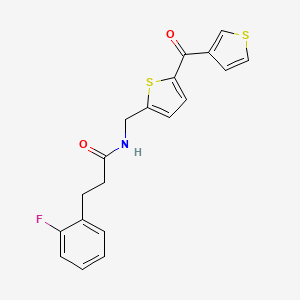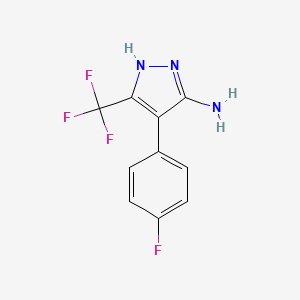
4-(4-fluorofenil)-3-(trifluorometil)-1H-pirazol-5-amina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine is a chemical compound that features both fluorophenyl and trifluoromethyl groups attached to a pyrazole ring
Aplicaciones Científicas De Investigación
4-(4-Fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the development of advanced materials with unique properties
Mecanismo De Acción
Target of Action
The primary target of 4-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine is the Sirtuin1 enzyme (SIRT1) . SIRT1 is a crucial enzyme involved in cellular processes such as aging, inflammation, and energy metabolism. It plays a significant role in the negative regulation of the cell cycle .
Mode of Action
The compound interacts with its target, SIRT1, by inhibiting its activity . This inhibition leads to the overexpression of p53, a gene responsible for the negative regulation of the cell cycle . The overexpression of p53 can lead to cell cycle arrest, promoting apoptosis, or programmed cell death, in cancer cells .
Biochemical Pathways
The compound’s action primarily affects the p53 pathway . The overexpression of p53 due to SIRT1 inhibition can lead to the activation of several downstream targets involved in cell cycle arrest, DNA repair, and apoptosis . This can result in the suppression of tumor growth and proliferation .
Pharmacokinetics
It is known that changes in the compound’s structure can affect its physicochemical properties, which in turn can influence its absorption, distribution, metabolism, and excretion (adme) properties . These properties are crucial for determining the compound’s bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the induction of cell cycle arrest and apoptosis in cancer cells . This is achieved through the overexpression of p53, leading to the suppression of tumor growth and proliferation .
Action Environment
The action, efficacy, and stability of 4-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine can be influenced by various environmental factors. For instance, the reaction outcomes of related compounds have been found to be restricted by the reaction environment
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine typically involves the formation of the pyrazole ring followed by the introduction of the fluorophenyl and trifluoromethyl groups. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or β-keto esters under acidic or basic conditions. The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfone under radical or nucleophilic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and safety. Continuous flow chemistry and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl and trifluoromethyl groups can participate in nucleophilic substitution reactions under appropriate conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while reduction may produce amine derivatives .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(4-Fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole
- 4-(4-Fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol
- 4-(4-Fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-thiol
Uniqueness
4-(4-Fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine is unique due to the presence of both fluorophenyl and trifluoromethyl groups, which confer distinct physicochemical properties. These groups can enhance the compound’s stability, lipophilicity, and biological activity compared to similar compounds .
Propiedades
IUPAC Name |
4-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F4N3/c11-6-3-1-5(2-4-6)7-8(10(12,13)14)16-17-9(7)15/h1-4H,(H3,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXXIFEKWBMRTQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(NN=C2N)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F4N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
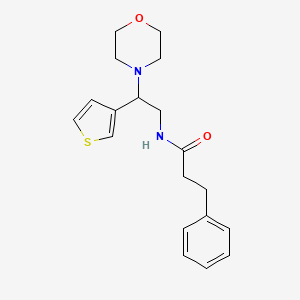
![N-[(4-chlorophenyl)methyl]-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide](/img/structure/B2446344.png)
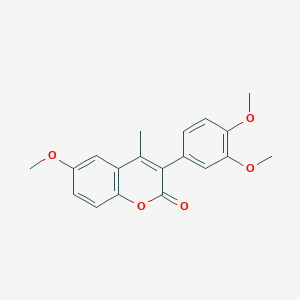
![(E)-N-[2-(3-Methylimidazol-4-yl)oxan-4-yl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2446347.png)
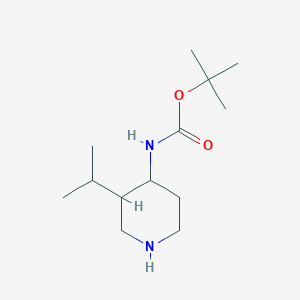

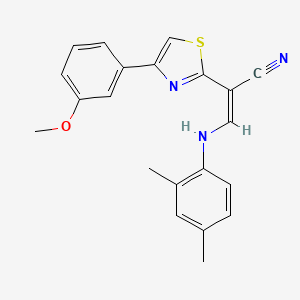
![Methyl 3-{[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B2446355.png)
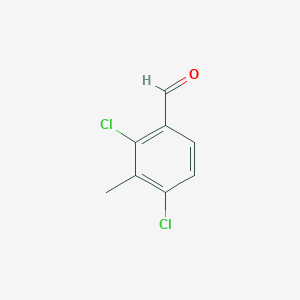
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-chloro-4-methylbenzenesulfonamide](/img/structure/B2446358.png)

![2,3,4-trimethoxy-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide](/img/structure/B2446362.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-thiophen-2-ylthiophene-3-carboxylic acid](/img/structure/B2446365.png)
